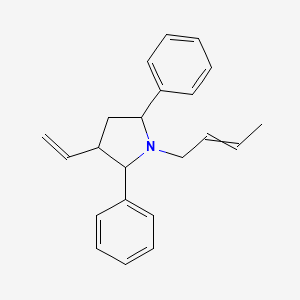
3-Acetyl-5-hydroxy-1,5-dimethylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-5-hydroxy-1,5-dimethylpyrrolidin-2-one is a heterocyclic compound belonging to the pyrrolidinone family. Pyrrolidinones are five-membered lactams that are present in both natural and synthetic compounds. These compounds are known for their diverse biological activities and are used as scaffolds in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-hydroxy-1,5-dimethylpyrrolidin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the acetylation of 5-hydroxy-1,5-dimethylpyrrolidin-2-one using acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-5-hydroxy-1,5-dimethylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Formation of 3-acetyl-5-keto-1,5-dimethylpyrrolidin-2-one.
Reduction: Formation of 3-hydroxy-5-hydroxy-1,5-dimethylpyrrolidin-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Acetyl-5-hydroxy-1,5-dimethylpyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Acetyl-5-hydroxy-1,5-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-2-pyrrolidinone: A structurally similar compound with different functional groups.
3,3-Diphenylpyrrolid-2-one: Another pyrrolidinone derivative with distinct biological activities.
Uniqueness
3-Acetyl-5-hydroxy-1,5-dimethylpyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
62672-65-5 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
3-acetyl-5-hydroxy-1,5-dimethylpyrrolidin-2-one |
InChI |
InChI=1S/C8H13NO3/c1-5(10)6-4-8(2,12)9(3)7(6)11/h6,12H,4H2,1-3H3 |
InChI Key |
CSFSDKYTCFZMQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC(N(C1=O)C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Cyanoethyl)-2-[(naphthalen-2-yl)oxy]-N-propylpropanamide](/img/structure/B14526186.png)



![2-[1-(Propan-2-yl)aziridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B14526228.png)



![N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14526255.png)
![1-(4-Methylpiperazin-1-yl)-2-[2-(phenylsulfanyl)phenyl]ethan-1-one](/img/structure/B14526261.png)



![1-Chloro-4-[{[(4-chlorophenyl)methyl]sulfanyl}(phenylsulfanyl)methyl]benzene](/img/structure/B14526279.png)
